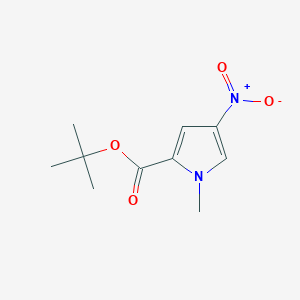

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Description

The exact mass of the compound tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(13)8-5-7(12(14)15)6-11(8)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCCDDXLASSKID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CN1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373822 | |

| Record name | tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67974-08-7 | |

| Record name | tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 67974-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

CAS Number: 67974-08-7

Authored by: Dr. Gemini, Senior Application Scientist

Publication Date: January 24, 2026

Abstract

This technical guide provides an in-depth exploration of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will detail its physicochemical properties, provide a comprehensive, field-proven synthesis protocol, and discuss its critical role as a versatile intermediate in the synthesis of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic endeavors.

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of molecules with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[2] Within this class of compounds, tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate emerges as a strategically important building block. The presence of the nitro group, a powerful electron-withdrawing group, significantly influences the reactivity of the pyrrole ring, while the tert-butyl ester serves as a robust protecting group, readily removed under acidic conditions.[3] This combination of features makes it an ideal precursor for the elaboration of complex molecular architectures, particularly in the development of novel therapeutics targeting infectious diseases and cancer.[4][5]

Physicochemical Properties & Safety Data

A thorough understanding of the physicochemical properties and safety profile of a compound is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 67974-08-7 | ChemicalBook, Benchchem |

| Molecular Formula | C10H14N2O4 | PubChem[6] |

| Molecular Weight | 226.23 g/mol | PubChem[6] |

| Appearance | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| InChI Key | LUCCDDXLASSKID-UHFFFAOYSA-N | Benchchem |

Safety Information:

While specific toxicity data for this compound is limited, it is classified with the following hazard statements based on GHS classifications of similar compounds:

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Synthesis Protocol: A Validated Pathway

The synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is most effectively achieved through a two-step process, commencing with the synthesis of the precursor carboxylic acid, followed by its esterification. This approach ensures high yields and purity of the final product.

Synthesis Workflow Diagram

Caption: A two-step synthesis of the target compound.

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

The precursor acid is readily synthesized from its corresponding methyl ester, which is commercially available.

Materials:

-

Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve Methyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate in a mixture of THF and water (3:1 v/v).

-

Add an excess of lithium hydroxide (3-4 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of 2-3 with 1M HCl. A precipitate should form.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid as a solid.[8]

Step 2: Esterification to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

The carboxylic acid is converted to its tert-butyl ester via an acid chloride intermediate.[9]

Materials:

-

1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

-

Thionyl chloride (SOCl2)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Tetrahydrofuran (THF), anhydrous

-

tert-Butanol (t-BuOH)

-

Triethylamine (Et3N)

-

Dichloromethane (CH2Cl2)

Procedure:

-

Suspend 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a catalytic amount of DMF.

-

Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the suspension at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes clear.

-

In a separate flask, prepare a solution of tert-butanol (2.0 equivalents) and triethylamine (2.5 equivalents) in anhydrous THF.

-

Slowly add the freshly prepared acid chloride solution to the tert-butanol/triethylamine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.5-1.6 ppm), the N-methyl group (a singlet around 3.8-4.0 ppm), and two distinct signals for the pyrrole ring protons.

-

¹³C NMR: The carbon NMR will display resonances for the quaternary carbon and methyls of the tert-butyl group, the N-methyl carbon, the carbonyl carbon of the ester, and the carbons of the pyrrole ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal the molecular ion peak [M+H]⁺ at m/z 227.1026.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester (around 1700-1720 cm⁻¹) and the asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹, respectively).

Applications in Drug Discovery

The title compound is a valuable intermediate for the synthesis of more complex molecules with therapeutic potential.

Antitubercular Agents

The pyrrole-2-carboxamide scaffold is a key pharmacophore in a new class of antitubercular agents that target the Mycobacterial Membrane Protein Large 3 (MmpL3).[10] MmpL3 is essential for the transport of mycolic acids, which are crucial components of the mycobacterial cell wall.[10] The nitro group on tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be reduced to an amine, which can then be acylated or otherwise functionalized to generate a library of pyrrole-2-carboxamide derivatives for screening against Mycobacterium tuberculosis.

Anticancer Drug Candidates

Derivatives of 1-methyl-4-nitropyrrole-2-carboxylic acid have been investigated as potential anticancer agents. For instance, the methyl ester analog has been studied for its potential against ovarian cancer.[4] The tert-butyl ester provides an alternative synthetic route that may offer advantages in terms of stability and selective deprotection during the synthesis of complex analogs.

Logical Flow for Drug Development

Caption: A streamlined workflow for drug discovery.

Conclusion

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a highly valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. The strategic placement of the nitro group and the tert-butyl ester functionality provides a powerful handle for medicinal chemists to explore new chemical space in the quest for next-generation therapeutics. This guide provides the necessary foundational knowledge for the successful synthesis and application of this important synthetic intermediate.

References

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]

-

Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887. PubChem. Available at: [Link]

-

Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Taylor & Francis Online. Available at: [Link]

-

Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug. PubMed. Available at: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]

-

Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). PubChem. Available at: [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. ResearchGate. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. Available at: [Link]

-

One-pot synthesis of methanone from tosylmethyl isocyanide and carbonyl compound. ResearchGate. Available at: [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. ResearchGate. Available at: [Link]

- Synthesis method of N-methylpyrrole. Google Patents.

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. Available at: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available at: [Link]

-

Enzymatic synthesis of novel pyrrole esters and their thermal stability. PMC - NIH. Available at: [Link]

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. SciSpace. Available at: [Link]

-

2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide. MDPI. Available at: [Link]

-

Novel tert-Butylation of Carboxylic Acids and Alcohols. Thieme Chemistry. Available at: [Link]

-

Green Esterification of Carboxylic Acids Promoted by tert-Butyl Nitrite. ResearchGate. Available at: [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. University of Cambridge. Available at: [Link]

-

¹H NMR spectra of 1-(tert.-butyl)-1H-pyrrole (5 b) in different solvents. ResearchGate. Available at: [Link]

-

2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. MDPI. Available at: [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]

-

tert-Butyl 2-(dihydroxyboryl)pyrrole-1-carboxylate. PMC - NIH. Available at: [Link]

Sources

- 1. Enzymatic synthesis of novel pyrrole esters and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. thieme.de [thieme.de]

- 4. Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4) [pubchemlite.lcsb.uni.lu]

- 7. Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate (CAS No. 67974-08-7). As a substituted pyrrole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science.[1] This document consolidates data on its chemical identity, physicochemical characteristics, spectroscopic profile, and safety information, intended to support researchers in its handling, characterization, and application in synthetic chemistry and drug discovery.

Chemical Identity and Structure

The foundational step in utilizing any chemical intermediate is to establish its precise identity. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic compound featuring a pyrrole ring core, a common motif in pharmacologically active molecules.[1] The ring is substituted with a methyl group at the nitrogen (position 1), a tert-butyl carboxylate group at position 2, and a nitro group at position 4. This specific arrangement of functional groups dictates its reactivity and physical behavior.

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl 1-methyl-4-nitropyrrole-2-carboxylate | [1] |

| CAS Number | 67974-08-7 | [1][2] |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1][3] |

| Molecular Weight | 226.23 g/mol | [1] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=CN1C)[O-] | [1][3] |

| InChI Key | LUCCDDXLASSKID-UHFFFAOYSA-N |[1] |

The structure, visualized below, highlights the steric bulk of the tert-butyl ester and the electron-withdrawing nature of the nitro group, which are key considerations for predicting its role in chemical reactions.

Physicochemical Properties

The physical properties of a compound are critical for determining appropriate solvents, reaction conditions, and purification methods. While experimental data for this specific molecule is sparse, we can infer properties based on its structure and data from closely related analogs.

Table 2: Physical Property Summary

| Property | Value / Observation | Notes |

|---|---|---|

| Melting Point | Not specified in available literature.[1] | Expected to be a solid at room temperature. The related compound, methyl 1-methyl-4-nitro-pyrrole-2-carboxylate, has a melting point of 113 °C.[4] |

| Boiling Point | Not experimentally determined. | High boiling point is expected due to molecular weight and polarity. Prone to decomposition at elevated temperatures. |

| Solubility | Soluble in common organic solvents.[1] | The nonpolar tert-butyl and methyl groups, along with the pyrrole ring, enhance solubility in solvents like dichloromethane, ethyl acetate, and acetone. Aqueous solubility is expected to be low. |

| Appearance | Not specified. | Analogs are typically off-white to yellow solids.[4] |

Expert Insights on Physicochemical Behavior

The decision to use a tert-butyl ester over a simpler methyl or ethyl ester in a synthetic route is often deliberate. The bulky tert-butyl group provides steric hindrance that can protect the carboxylic acid functionality. More importantly, it can be cleaved under specific acidic conditions (e.g., with trifluoroacetic acid) without affecting other sensitive parts of the molecule, a common strategy in multi-step organic synthesis. Its solubility profile makes it well-suited for standard organic reaction and purification techniques like liquid-liquid extraction and silica gel chromatography.

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are paramount in research. Mass spectrometry and NMR spectroscopy are the primary tools for the characterization of novel compounds.[1]

Mass Spectrometry

Mass spectrometry validates the molecular weight of the compound.[1] While experimental spectra are proprietary, predicted data for various adducts are available and highly useful for identification in LC-MS analysis.

Table 3: Predicted Mass Spectrometry Data

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 227.10263 | 148.6 |

| [M+Na]⁺ | 249.08457 | 156.6 |

| [M-H]⁻ | 225.08807 | 151.9 |

| [M+NH₄]⁺ | 244.12917 | 167.0 |

| [M]⁺ | 226.09480 | 150.3 |

Data sourced from PubChemLite, calculated using CCSbase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the specific arrangement of atoms. While a published spectrum for this compound was not found in the search results, a predicted ¹H NMR spectrum would include:

-

A singlet integrating to 9 protons for the magnetically equivalent methyl groups of the tert-butyl ester.

-

A singlet integrating to 3 protons for the N-methyl group.

-

Two distinct signals in the aromatic region, likely doublets, for the two protons on the pyrrole ring.

Researchers seeking experimental data are advised to consult suppliers who may provide it upon request.[5]

Chemical Reactivity and Safe Handling

Understanding a compound's reactivity and hazards is crucial for laboratory safety and for planning synthetic transformations.

Key Reactivity

A significant feature for drug development professionals is the reactivity of the nitro group. The nitro group can be readily reduced to an amino group (-NH₂) using various reducing agents, such as hydrogen gas with a palladium catalyst.[1] This transformation provides a chemical handle for introducing a wide array of new functional groups via amide coupling or other reactions, making this compound a versatile intermediate for building libraries of potential drug candidates.

Safety and Handling

Based on data for the target compound and its close analogs, it should be handled with care. The following GHS hazard classifications have been reported.

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Statement |

|---|---|---|

| Hazard | H315 | Causes skin irritation.[2] |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary | P264 | Wash hands thoroughly after handling.[2] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Self-Validating Protocol for Handling: To ensure safety, a self-validating workflow should be employed. Always handle this compound in a certified chemical fume hood while wearing standard personal protective equipment (PPE), including a lab coat, nitrile gloves, and safety glasses. Before use, confirm the availability and functionality of an emergency eyewash station and safety shower.

Synthesis and Characterization Workflow

The synthesis of pyrrole esters can be achieved through various published methods.[6] A general workflow for producing and validating a compound like tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is outlined below. This logical process ensures the final product is of the correct identity and sufficient purity for subsequent research.

References

-

Methyl 4-nitro-1h-pyrrole-2-carboxylate | C6H6N2O4 | CID 261887 - PubChem. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PubMed Central. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives - VLife Sciences. [Link]

-

Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters - Taylor & Francis Online. [Link]

-

Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4) - PubChemLite. [Link]

-

¹H NMR spectra of 1‐(tert.‐butyl)‐1H‐pyrrole (5 b) in different solvents. - ResearchGate. [Link]

- WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds - Google P

-

Chemical Properties of Pyrrole (CAS 109-97-7) - Cheméo. [Link]

Sources

- 1. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 67974-08-7 | Benchchem [benchchem.com]

- 2. TERT-BUTYL 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLATE | 67974-08-7 [amp.chemicalbook.com]

- 3. PubChemLite - Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4) [pubchemlite.lcsb.uni.lu]

- 4. METHYL-4-NITRO-1-METHYL PYRROLE-2-CARBOXYLATE | 13138-76-6 [chemicalbook.com]

- 5. 67974-08-7|tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate| Ambeed [ambeed.com]

- 6. tandfonline.com [tandfonline.com]

A-Z Guide to tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in organic synthesis and medicinal chemistry. The document details the molecule's structural features, physicochemical properties, and provides a robust, validated protocol for its synthesis and characterization. Furthermore, it explores the compound's reactivity and highlights its established and potential applications in drug discovery and materials science, offering researchers and drug development professionals a critical resource for leveraging this versatile molecule.

Introduction

Pyrrole-based compounds are a cornerstone of medicinal chemistry, appearing in the structure of numerous clinically significant drugs and natural products.[1] The introduction of a nitro group and specific ester functionalities onto the pyrrole scaffold can significantly modulate the molecule's electronic properties and biological activity. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate has emerged as a valuable intermediate due to its unique combination of functional groups, which allow for diverse chemical transformations.[2] The tert-butyl ester serves as a sterically hindered protecting group, while the nitro group can be a precursor for an amino group or participate in various coupling reactions. The N-methyl group prevents competing N-H reactivity, simplifying synthetic design. This guide will provide an in-depth analysis of this compound, from its fundamental properties to its practical applications.

Molecular Structure and Physicochemical Properties

The structure of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is characterized by a five-membered pyrrole ring substituted at key positions. The IUPAC name for this compound is tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.[2] The core structure consists of a pyrrole ring with a methyl group at the 1-position (N1), a tert-butyl carboxylate group at the 2-position, and a nitro group at the 4-position.

Table 1: Physicochemical Properties of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

| Property | Value | Source |

| CAS Number | 67974-08-7 | [2] |

| Molecular Formula | C10H14N2O4 | [2][3] |

| Molecular Weight | 226.23 g/mol | [2] |

| Monoisotopic Mass | 226.09535 Da | [3] |

| InChI Key | LUCCDDXLASSKID-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)C1=CC(=CN1C)[O-] | [2] |

| Appearance | White to light yellow crystalline powder | [4] |

| Storage | Recommended 2-8°C | [5] |

Synthesis and Mechanistic Insights

The synthesis of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate can be achieved through a multi-step process starting from commercially available precursors. A common strategy involves the formation of the pyrrole ring, followed by nitration and esterification.

General Synthetic Workflow

The synthesis generally proceeds through the formation of a pyrrole-2-carboxylate scaffold, followed by N-methylation and subsequent nitration. The tert-butyl ester can be introduced either before or after the nitration step. A plausible synthetic route is outlined below.

Caption: General workflow for the synthesis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-4-nitro-1H-pyrrole-2-carboxylic acid

A common precursor is 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid.[5] This intermediate can be synthesized through various methods, often involving the nitration of a pre-formed 1-methylpyrrole-2-carboxylate ester followed by hydrolysis, or by building the ring with the nitro group already in place.

Step 2: Esterification to form tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

-

Rationale: The conversion of the carboxylic acid to its tert-butyl ester is a key step. Standard esterification methods using tert-butanol can be inefficient. A more effective method involves the use of N,N-dimethylformamide di-tert-butyl acetal, which provides a direct and high-yielding route to tert-butyl esters from carboxylic acids.[6]

-

Protocol:

-

To a solution of 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or toluene), add N,N-dimethylformamide di-tert-butyl acetal (1.2 eq).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the desired tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

-

Mechanistic Considerations: Electrophilic Nitration

The nitration of the pyrrole ring is a critical step and proceeds via an electrophilic aromatic substitution mechanism. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic attack.

Caption: Simplified mechanism of electrophilic nitration of the pyrrole ring.

Spectroscopic Characterization

The identity and purity of tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data for tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.6 ppm), the N-methyl protons (singlet, ~3.9 ppm), and the two pyrrole ring protons (doublets, in the aromatic region). |

| ¹³C NMR | Resonances for the quaternary carbon of the tert-butyl group, the methyl carbons, the ester carbonyl carbon, and the carbons of the pyrrole ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester (~1700-1720 cm⁻¹), and the symmetric and asymmetric stretches of the nitro group (~1520 and ~1340 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak ([M]+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight.[3] |

A related compound, Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate (MMNPC), has been studied in detail using DFT calculations to analyze its structural and vibrational properties, providing a good reference for the expected spectroscopic data of the tert-butyl analogue.[7]

Chemical Reactivity and Synthetic Utility

The presence of multiple functional groups makes tert-butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate a versatile synthetic intermediate.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂, H₂/Pd-C). This provides access to 4-aminopyrrole derivatives, which are valuable precursors for the synthesis of more complex heterocyclic systems.[8]

-

Hydrolysis of the Ester: The tert-butyl ester can be cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acid, 1-methyl-4-nitro-1H-pyrrole-2-carboxylic acid, without affecting other functional groups.[5]

-

Palladium-Catalyzed Cross-Coupling Reactions: While the nitro group can sometimes interfere with catalytic cycles, nitropyrroles have been successfully employed in cross-coupling reactions, which are facilitated by electron-rich N-protecting groups.[9]

Applications in Research and Development

The pyrrole-2-carboxylate scaffold is a key pharmacophore in the development of new therapeutic agents.[10] The 4-nitro substitution provides a handle for further functionalization, making this compound particularly useful in drug discovery programs.

-

Antibacterial Agents: Pyrrole derivatives, including those with carboxamide functionalities, have shown promising activity against various bacterial strains, including Mycobacterium tuberculosis.[10][11] The 4-nitro group can be converted to an amine and then acylated to generate a library of compounds for screening.

-

Anticancer Research: The related methyl ester, MMNPC, has been investigated as a potential drug candidate for ovarian cancer through molecular docking studies.[7] This suggests that the tert-butyl analogue could also be a valuable starting point for the design of novel anticancer agents.

-

Building Block for Natural Product Synthesis: Nitropyrroles are important intermediates in the total synthesis of natural products.[12] The title compound can serve as a building block for the synthesis of more complex molecules with potential biological activity.

Conclusion

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a strategically important molecule in organic synthesis. Its well-defined structure, predictable reactivity, and the synthetic accessibility of its functional groups make it a valuable tool for researchers in both academia and industry. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and application of this versatile compound in the pursuit of novel chemical entities with potential therapeutic or material science applications.

References

-

PubChem. (n.d.). Methyl 4-nitro-1h-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl 1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). Retrieved from [Link]

-

Wang, D., Ma, X., Dong, L., Feng, H., Yu, P., & Désaubry, L. (2019). Stereoselective Four-Component Synthesis of Functionalized 2,3-Dihydro-4-Nitropyrroles. Frontiers in Chemistry, 7, 810. Retrieved from [Link]

-

Lungu, I., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(14), 5489. Retrieved from [Link]

- Google Patents. (n.d.). US6441194B1 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

ResearchGate. (n.d.). Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Retrieved from [Link]

-

Egle, M., & Schmidt, B. (2010). Convenient Synthesis of Pyrrole- and Indolecarboxylic Acid tert-Butylesters. Synthetic Communications, 40(12), 1751-1756. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Retrieved from [Link]

-

JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

-

University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Mary, Y. S., et al. (2023). Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug. Journal of Molecular Structure, 1292, 136154. Retrieved from [Link]

-

Ding, X. B., Brimble, M. A., & Furkert, D. P. (2018). Development of Improved Synthetic Approaches to Nitropyrrole Natural Products. The Journal of Organic Chemistry, 83(21), 13141-13155. Retrieved from [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10474-10493. Retrieved from [Link]

- Google Patents. (n.d.). WO2001028997A2 - Synthesis of 4-substituted pyrrole-2-carbaldehyde compounds.

-

PubChem. (n.d.). tert-Butyl 2-acetyl-4-amino-1H-pyrrole-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 67974-08-7 | Benchchem [benchchem.com]

- 3. PubChemLite - Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4) [pubchemlite.lcsb.uni.lu]

- 4. chemimpex.com [chemimpex.com]

- 5. 1-METHYL-4-NITRO-1H-PYRROLE-2-CARBOXYLIC ACID | 13138-78-8 [chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Spectroscopic investigations, quantum chemical, drug likeness and molecular docking studies of methyl 1-methyl-4-nitro-pyrrole-2-carboxylate: A novel ovarian cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tert-Butyl 2-acetyl-4-amino-1H-pyrrole-1-carboxylate | C11H16N2O3 | CID 133062965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the ¹H NMR Spectroscopy of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. As a Senior Application Scientist, this document is structured to deliver not just data, but a deep, mechanistic understanding of the spectral features, empowering researchers in their synthetic and analytical endeavors.

Introduction: The Significance of Spectroscopic Characterization

Tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is a highly substituted pyrrole derivative. Such compounds are of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrrole ring and the electronic modifications introduced by its substituents. The nitro group, a potent electron-withdrawing group, and the bulky tert-butyl ester functionality create a unique electronic and steric environment, making precise structural confirmation essential. ¹H NMR spectroscopy is the primary and most powerful tool for the unambiguous structural elucidation of this molecule in solution. This guide will dissect the ¹H NMR spectrum, providing a rationale for the observed chemical shifts and coupling patterns.

Molecular Structure and Proton Environments

A clear understanding of the molecular structure is paramount for interpreting its ¹H NMR spectrum. Below is the structure of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate with the distinct proton environments labeled.

Figure 1: Molecular structure of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate with key proton groups highlighted.

The molecule possesses four distinct proton environments that will give rise to separate signals in the ¹H NMR spectrum:

-

H-3: The proton on the pyrrole ring at position 3.

-

H-5: The proton on the pyrrole ring at position 5.

-

N-CH₃: The three protons of the methyl group attached to the pyrrole nitrogen.

-

C(CH₃)₃: The nine equivalent protons of the tert-butyl group of the ester.

Experimental Protocol for ¹H NMR Acquisition

A self-validating and reproducible protocol is critical for obtaining high-quality NMR data.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a suitable choice due to its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

Nucleus: ¹H

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.

-

Acquisition Time (AQ): 2-4 seconds to ensure good resolution.

-

Relaxation Delay (D1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) would be necessary.

-

Number of Scans (NS): 8-16 scans are generally adequate for a sample of this concentration.

-

Spectral Width (SW): A spectral width of 16 ppm (from -2 to 14 ppm) is appropriate to cover the expected chemical shift range.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the multiplicities and coupling constants (J-values) of the signals.

-

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | ~8.0 - 8.2 | d | 1H | ~2.0 |

| H-3 | ~7.3 - 7.5 | d | 1H | ~2.0 |

| N-CH₃ | ~3.9 - 4.1 | s | 3H | N/A |

| C(CH₃)₃ | ~1.5 - 1.6 | s | 9H | N/A |

In-Depth Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum is a direct reflection of the electronic environment of each proton in the molecule.

The Aromatic Region: Pyrrole Ring Protons (H-3 and H-5)

The two protons on the pyrrole ring, H-3 and H-5, are in the most downfield region of the spectrum. This is due to the aromatic nature of the pyrrole ring, where the circulation of π-electrons generates a ring current that deshields the ring protons.[1]

-

H-5 (δ ~8.0 - 8.2 ppm): This proton is predicted to be the most deshielded proton in the molecule. Its significant downfield shift is a consequence of two powerful electron-withdrawing effects:

-

The Nitro Group: The -NO₂ group at the C-4 position is a very strong resonance and inductively electron-withdrawing group.[2] This effect is most pronounced at the adjacent C-5 position, leading to a substantial decrease in electron density around H-5 and thus, strong deshielding.

-

The Carboxylate Group: The tert-butoxycarbonyl group at C-2 also contributes to the overall electron-deficient nature of the ring, further deshielding the ring protons.

-

-

H-3 (δ ~7.3 - 7.5 ppm): The H-3 proton is also deshielded due to the aromatic ring current and the electron-withdrawing nature of the substituents. However, it is located further away from the strongly deshielding nitro group compared to H-5, resulting in a relatively upfield chemical shift.

-

Multiplicity and Coupling: H-3 and H-5 are expected to appear as doublets due to four-bond coupling (⁴J) across the nitrogen atom and the C4-C5 bond. This type of long-range coupling in five-membered aromatic heterocycles is typically small, on the order of 1.5-2.5 Hz.

The N-Methyl Group (N-CH₃)

-

Chemical Shift (δ ~3.9 - 4.1 ppm): The protons of the N-methyl group are attached to a nitrogen atom, which is more electronegative than carbon, causing a downfield shift compared to a typical C-CH₃ group. Furthermore, the nitrogen atom is part of an aromatic system, which further deshields the attached methyl protons. The chemical shift is consistent with that observed for N-methyl groups on pyrrole rings.

-

Multiplicity: As there are no adjacent protons, the N-CH₃ signal will appear as a sharp singlet.

The tert-Butyl Group (C(CH₃)₃)

-

Chemical Shift (δ ~1.5 - 1.6 ppm): The nine protons of the tert-butyl group are equivalent due to free rotation around the C-C single bonds. They are in a shielded, aliphatic environment, resulting in a signal in the upfield region of the spectrum. The chemical shift is characteristic of a tert-butyl ester.

-

Multiplicity: The signal for the tert-butyl group will be a singlet, as there are no neighboring protons to couple with. Its high integration value (9H) makes it a very prominent and easily identifiable peak in the spectrum.

Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow for the ¹H NMR analysis of a novel compound like tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate.

Figure 2: A generalized workflow for ¹H NMR analysis from sample preparation to structural confirmation.

Conclusion: A Validated Approach to Structural Confirmation

The detailed analysis of the predicted ¹H NMR spectrum of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate provides a robust framework for its structural confirmation. The distinct chemical shifts and multiplicities of the pyrrole ring protons, the N-methyl group, and the tert-butyl group serve as reliable fingerprints for the molecule. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool in modern chemical research and drug development, enabling scientists to verify synthetic outcomes with high confidence.

References

- Abraham, R. J., et al. (2002). ¹H chemical shifts in NMR: Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 40(10), 685-694.

-

PubChem. (n.d.). Methyl 4-nitro-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- Gryl, M., et al. (2018). How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. The Journal of Physical Chemistry Letters, 9(18), 5484-5489.

-

PubChem. (n.d.). tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate

This guide provides a comprehensive technical overview of the mass spectrometric analysis of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] We will delve into the principles of experimental design, predict fragmentation patterns based on established chemical logic, and outline protocols for acquiring and interpreting high-fidelity mass spectra. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for molecular characterization.

Molecular Profile and Analytical Significance

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate is an organic molecule featuring a pyrrole ring substituted with a nitro group and a tert-butyl carboxylate.[1] Its molecular formula is C₁₀H₁₄N₂O₄, with a monoisotopic mass of 226.0954 Da.[2][3] The precise characterization of this molecule is paramount for its application in research and development, where unambiguous structural confirmation and purity assessment are critical. Mass spectrometry serves as a cornerstone technique for this purpose, offering exceptional sensitivity and specificity for molecular weight determination and structural elucidation.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| Monoisotopic Mass | 226.0954 Da | [3] |

| CAS Number | 67974-08-7 | [2] |

Strategic Experimental Design for Mass Analysis

The analytical approach for a novel compound must be tailored to its specific chemical properties. For tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, the presence of a moderately polar nitro group, a labile tert-butyl ester, and a heterocyclic core dictates our choice of ionization techniques and instrumentation.

Sample Preparation Protocol

To ensure high-quality data, meticulous sample preparation is essential. The following protocol is designed to prepare the analyte for both Liquid Chromatography-Mass Spectrometry (LC-MS) and direct infusion analysis.

Objective: To prepare a 1 µg/mL solution of the analyte in a suitable solvent for mass spectrometric analysis.

Materials:

-

tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate standard

-

LC-MS grade Methanol

-

LC-MS grade Water

-

LC-MS grade Formic Acid

-

Calibrated micro-pipettes

-

1.5 mL polypropylene vials

Procedure:

-

Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the analyte and dissolve it in 1.0 mL of methanol in a clean vial. Vortex thoroughly to ensure complete dissolution.

-

Intermediate Dilution (100 µg/mL): Transfer 100 µL of the stock solution into a new vial containing 900 µL of methanol.

-

Working Solution (1 µg/mL): Transfer 10 µL of the intermediate dilution into a final vial. Add 990 µL of a 50:50 (v/v) mixture of methanol and water. To facilitate ionization, particularly in positive mode ESI, add 0.1% formic acid to this final solution.

-

Negative Control (Blank): Prepare a blank sample using the same 50:50 methanol/water with 0.1% formic acid mixture, without the analyte. This is crucial for identifying background ions.

Ionization Techniques: A Dichotomous Approach

No single ionization method is universally optimal. Therefore, we will employ two distinct techniques to gain a comprehensive understanding of the molecule's behavior under different energetic conditions: Electron Ionization (EI) and Electrospray Ionization (ESI).

-

Electron Ionization (GC-MS): This high-energy technique involves bombarding the analyte with a beam of electrons, typically at 70 eV. This process induces extensive fragmentation, providing a detailed "fingerprint" of the molecule's structure. EI is particularly useful for identifying characteristic neutral losses and stable fragment ions.[6]

-

Electrospray Ionization (LC-MS): ESI is a soft ionization technique that generates ions from a solution by creating a fine spray of charged droplets.[7] It is ideal for polar and thermally labile molecules, as it typically produces intact molecular ions (or adducts thereof), such as [M+H]⁺ or [M-H]⁻. Subsequent fragmentation via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) allows for controlled structural analysis.[7] The presence of the nitro group and the ester functionality makes ESI a highly suitable method.[7][8]

Workflow for Structural Elucidation

The following workflow ensures a systematic and thorough analysis of the target compound.

Caption: Experimental workflow for mass spectrometric analysis.

Predicted Fragmentation Pathways and Spectral Features

Based on the chemical structure of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate, we can predict its fragmentation behavior under both EI and ESI conditions.

Electron Ionization (EI) Fragmentation

Under high-energy EI conditions, we anticipate the initial formation of a molecular ion (M⁺˙) at m/z 226. The subsequent fragmentation will likely be dominated by cleavages at the weakest bonds and the loss of stable neutral molecules.

Key Predicted Fragmentations:

-

Loss of a Methyl Radical: α-cleavage at the N-methyl group can lead to the loss of a methyl radical (•CH₃), forming a stable ion at m/z 211.

-

Loss of Isobutylene: A hallmark of tert-butyl esters is the facile loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, resulting in an ion corresponding to the carboxylic acid at m/z 170.[9]

-

Loss of the tert-Butoxy Group: Cleavage of the ester C-O bond can result in the loss of a tert-butoxy radical (•OC(CH₃)₃), yielding an acylium ion at m/z 153.

-

Nitro Group Fragmentation: The nitro group can fragment through the loss of NO₂ (46 Da) or NO (30 Da).[7] For instance, the molecular ion could lose NO₂ to give an ion at m/z 180.

Caption: Predicted EI fragmentation pathway.

Electrospray Ionization (ESI) Tandem MS (MS/MS)

ESI will generate protonated [M+H]⁺ (m/z 227) or deprotonated [M-H]⁻ (m/z 225) molecules, which are then subjected to CID.

Positive Ion Mode ([M+H]⁺, m/z 227):

-

The most probable fragmentation will be the loss of neutral isobutylene (56 Da), a very favorable pathway for protonated tert-butyl esters, leading to a prominent product ion at m/z 171.

-

Subsequent fragmentation of m/z 171 could involve the loss of carbon monoxide (CO, 28 Da) to yield an ion at m/z 143, or the loss of the nitro group.

Negative Ion Mode ([M-H]⁻, m/z 225):

-

In negative ion mode, fragmentation is often directed by the acidic protons or the nitro group.[7] The behavior of nitroaromatic compounds in negative ESI can be complex, potentially involving the loss of NO or NO₂ radicals.[7] A likely fragmentation would be the loss of the tert-butyl group via cleavage and rearrangement.

Caption: Predicted ESI-MS/MS fragmentation pathways.

Summary of Predicted Key Ions

The table below summarizes the most anticipated ions, their exact masses, and their proposed origins. High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition of each fragment.[10]

| Ionization Mode | Predicted m/z | Proposed Elemental Composition | Origin / Neutral Loss |

| EI | 226.0954 | C₁₀H₁₄N₂O₄ | Molecular Ion (M⁺˙) |

| 211.0719 | C₉H₁₁N₂O₄ | M⁺˙ - •CH₃ | |

| 170.0641 | C₆H₆N₂O₄ | M⁺˙ - C₄H₈ (Isobutylene) | |

| 153.0351 | C₆H₅N₂O₂ | M⁺˙ - •OC₄H₉ | |

| 180.1001 | C₁₀H₁₄NO₂ | M⁺˙ - NO₂ | |

| ESI (+) MS/MS | 227.1026 | C₁₀H₁₅N₂O₄ | [M+H]⁺ |

| 171.0400 | C₆H₇N₂O₄ | [M+H]⁺ - C₄H₈ (Isobutylene) | |

| 143.0448 | C₅H₇N₂O₃ | [M+H]⁺ - C₄H₈ - CO | |

| ESI (-) | 225.0881 | C₁₀H₁₃N₂O₄ | [M-H]⁻ |

Conclusion and Outlook

This guide outlines a robust mass spectrometry-based workflow for the comprehensive characterization of tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. By leveraging both high-energy Electron Ionization and soft Electrospray Ionization techniques, coupled with high-resolution mass analysis, researchers can obtain unambiguous confirmation of the molecular weight and detailed structural insights from predictable fragmentation patterns. The characteristic loss of isobutylene from the tert-butyl ester and fragmentations involving the nitro and methyl groups serve as key diagnostic markers. This systematic approach ensures data integrity and provides a solid analytical foundation for the use of this compound in further scientific and drug development endeavors.

References

-

PubChem. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate. [Link]

-

Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253–261. [Link]

-

LCGC International. Quantifying Small Molecules by Mass Spectrometry. [Link]

-

ZefSci. Choosing the Right Mass Spectrometry for Small Molecules. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

ChemComplete. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. [Link]

-

Zhou, S., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2547–2556. [Link]

-

PubChemLite. Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4). [Link]

-

Ghosh, D., & G. A. Brenton. (2019). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 54(1), 1-23. [Link]

-

Wang, Y., et al. (2024). Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. Journal of Chromatography A, 1723, 464871. [Link]

-

NIST. Ethanethioic acid S-tert-butyl ester. [Link]

Sources

- 1. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate | 67974-08-7 | Benchchem [benchchem.com]

- 2. tert-Butyl 1-methyl-4-nitro-1H-pyrrole-2-carboxylate [oakwoodchemical.com]

- 3. PubChemLite - Tert-butyl 1-methyl-4-nitro-1h-pyrrole-2-carboxylate (C10H14N2O4) [pubchemlite.lcsb.uni.lu]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. zefsci.com [zefsci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Expanding Therapeutic Landscape of Nitropyrrole Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Pyrrole Scaffold and the Significance of the Nitro Group

The pyrrole ring, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for molecular recognition and interaction with biological targets.[3] The introduction of a nitro (-NO2) group to this scaffold dramatically alters its physicochemical properties, often bestowing potent and diverse biological activities upon the resulting nitropyrrole derivatives.[4][5] The strong electron-withdrawing nature of the nitro group can enhance the acidity of N-H protons, influence the molecule's redox potential, and serve as a key pharmacophore for interaction with various enzymes and receptors.[4]

Nitropyrrole-containing natural products, though relatively rare, are found in diverse organisms, particularly marine bacteria and fungi.[6][7][8] Notable examples include the pyrrolomycins, a class of polyhalogenated nitropyrrole antibiotics, and the heronapyrroles, which exhibit antibacterial activity.[1][7][9] These natural products have inspired the synthesis of a vast library of nitropyrrole derivatives, leading to the discovery of compounds with a broad spectrum of therapeutic potential, including antibacterial, anticancer, anti-inflammatory, and antiparasitic activities.[10][11][12] This guide provides an in-depth exploration of the multifaceted biological activities of nitropyrrole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy.

I. Antibacterial Activity: A Renewed Arsenal Against Microbial Resistance

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with unique mechanisms of action. Nitropyrrole derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][9]

A. Prominent Nitropyrrole Antibiotics and Their Mechanisms of Action

Pyrrolnitrin and its Analogs: Pyrrolnitrin, a halogenated nitropyrrole produced by Pseudomonas species, is a well-characterized antifungal and antibacterial agent.[13][14] Its proposed mechanism of action involves the disruption of the fungal respiratory chain. The biosynthesis of pyrrolnitrin from tryptophan involves a series of enzymatic steps, including chlorination and nitration, catalyzed by specific enzymes encoded by the prn gene cluster.[15] Synthetic manipulation of the pyrrolnitrin scaffold has led to the development of analogs with improved activity and reduced cytotoxicity.[4]

Marinopyrroles: Isolated from marine-derived actinomycetes, marinopyrroles are a unique class of bis-pyrrole alkaloids, some of which are nitrated.[1][16] They have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). While the exact mechanism is still under investigation, it is hypothesized that they may act as protonophores, disrupting the bacterial cell membrane's proton motive force.[1][9]

Synthetic Nitropyrroles: A plethora of synthetic nitropyrrole derivatives have been developed and screened for their antibacterial properties. Structure-activity relationship (SAR) studies have revealed that the position of the nitro group, as well as the nature and position of other substituents on the pyrrole ring, significantly influence their antibacterial potency and spectrum.[5][17] For instance, certain synthetic nitro-pyrrolomycins have shown improved minimal bactericidal concentrations (MBC) against both Staphylococcus aureus and Pseudomonas aeruginosa compared to their natural counterparts.[4]

B. Experimental Workflow for Assessing Antibacterial Activity

The evaluation of the antibacterial potential of nitropyrrole derivatives follows a standardized workflow designed to determine their efficacy and spectrum of activity.

Caption: Workflow for evaluating the antibacterial activity of nitropyrrole derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of a compound.

1. Preparation of Bacterial Inoculum: a. Aseptically pick a single colony of the test bacterium from an agar plate. b. Inoculate it into a sterile tube containing 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the nitropyrrole derivative in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to obtain a range of test concentrations.

3. Inoculation and Incubation: a. Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate containing 50 µL of the compound dilutions. b. Include a positive control (bacteria in broth without compound) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

II. Anticancer Activity: Targeting Key Pathways in Malignancy

The cytotoxic and antiproliferative properties of nitropyrrole derivatives have positioned them as promising candidates for cancer therapy.[10][18] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways implicated in tumor growth and survival.[3]

A. Mechanisms of Anticancer Action

Induction of Apoptosis: Many nitropyrrole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis.[3] This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These compounds can induce mitochondrial oxidative stress, leading to the release of cytochrome c and the activation of caspases, the key executioners of apoptosis.[3]

Cell Cycle Arrest: Another common mechanism is the disruption of the cell cycle, preventing cancer cells from proliferating. Some nitropyrrole derivatives have been shown to cause cell cycle arrest at the G2/M phase, potentially by interfering with microtubule dynamics.[3]

Inhibition of Protein Kinases: Functionalized pyrrole scaffolds are known to be effective protein kinase inhibitors.[10] Certain nitropyrrole derivatives may target specific kinases involved in cancer cell signaling, such as receptor tyrosine kinases (e.g., VEGFR, PDGFR), thereby inhibiting angiogenesis and tumor growth.[10]

B. Structure-Activity Relationship in Anticancer Nitropyrroles

SAR studies have provided valuable insights into the structural features required for potent anticancer activity. The nature and position of substituents on the pyrrole ring, as well as the overall lipophilicity of the molecule, can significantly impact cytotoxicity and selectivity for cancer cells.[19] For instance, the introduction of specific aryl or heterocyclic moieties can enhance the antiproliferative activity against various cancer cell lines, including colon, breast, and ovarian adenocarcinomas.[10]

Data Summary: In Vitro Cytotoxicity of Selected Nitropyrrole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Nitro-Pyrrolomycin Derivative 5d | HCT116 (Colon) | < 10 | [4] |

| Nitro-Pyrrolomycin Derivative 5d | MCF-7 (Breast) | < 10 | [4] |

| Pyrrole Derivative 4a | LoVo (Colon) | Dose-dependent cytotoxicity | [10] |

| Pyrrole Derivative 4d | LoVo (Colon) | Dose-dependent cytotoxicity | [10] |

| TNAP | C3H10T1/2 (Mouse Fibroblast) | Markedly cytotoxic | [20] |

IC50: The half maximal inhibitory concentration.

Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

1. Cell Seeding: a. Culture the desired cancer cell line in appropriate growth medium. b. Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. c. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment: a. Prepare serial dilutions of the nitropyrrole derivative in the cell culture medium. b. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. c. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation: a. After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement: a. Carefully remove the medium from the wells. b. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. c. Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

5. Data Analysis: a. Calculate the percentage of cell viability relative to the vehicle control. b. Plot the percentage of viability against the compound concentration to determine the IC50 value.

III. Anti-inflammatory and Other Biological Activities

Beyond their antibacterial and anticancer properties, nitropyrrole derivatives have demonstrated a range of other promising biological activities.

A. Anti-inflammatory Activity

Certain pyrrole derivatives have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[11] By dually inhibiting these enzymes, nitropyrrole-cinnamate hybrids have shown potential as safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[11]

B. Antiparasitic Activity

Nitropyrrole derivatives have also been explored for their activity against various parasites. For instance, novel 2-nitropyrrole derivatives have been synthesized and evaluated for their efficacy against Trypanosoma cruzi, the causative agent of Chagas disease.[12] These compounds are designed as prodrugs that can be bioactivated by nitroreductases present in the parasite.[12]

IV. Future Directions and Conclusion

The diverse biological activities of nitropyrrole derivatives underscore their immense potential in drug discovery and development. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, is likely to yield novel therapeutic agents with improved efficacy and safety profiles.

Future research should focus on:

-

Target Identification and Validation: Elucidating the specific molecular targets of bioactive nitropyrrole derivatives will be crucial for rational drug design and optimization.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are necessary to assess the drug-like properties and safety of lead compounds.[11]

-

In Vivo Efficacy Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to confirm their therapeutic potential.

References

-

Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. Request PDF. Available from: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available from: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. MDPI. Available from: [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. PubMed Central. Available from: [Link]

-

New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. MDPI. Available from: [Link]

-

Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. PMC. Available from: [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link]

-

Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. PubMed. Available from: [Link]

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available from: [Link]

-

Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. MDPI. Available from: [Link]

-

Synthesis and Anti-Trypanosoma cruzi Biological Evaluation of Novel 2-Nitropyrrole Derivatives. MDPI. Available from: [Link]

-

Nitropyrrole natural products: isolation, biosynthesis and total synthesis. RSC Publishing. Available from: [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. Available from: [Link]

-

Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. Available from: [Link]

-

Synthesis of Pyrrolnitrin and Related Halogenated Phenylpyrroles. ACS Publications. Available from: [Link]

-

Marine Pyrrole Alkaloids. MDPI. Available from: [Link]

-

Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Taylor & Francis Online. Available from: [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available from: [Link]

-

In vivo and in vitro genotoxicity of N-nitrosopyrrolidine following UVA irradiation. PMC. Available from: [Link]

-

THE TOTAL SYNTHESIS OF PYRROLE-CONTAINING AND RELATED MARINE NATURAL PRODUCTS. Synfacts. Available from: [Link]

-

Scheme 6 Synthesis of methyl substituted pyrroles 28, nitropyrrole 30... ResearchGate. Available from: [Link]

-

(PDF) New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. ResearchGate. Available from: [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. Available from: [Link]

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][10][21]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available from: [Link]

-

Structure-activity relationship of pyrrole based S-nitrosoglutathione reductase inhibitors: carboxamide modification. PubMed. Available from: [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Research Square. Available from: [Link]

-

Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility. ResearchGate. Available from: [Link]

-

Marinopyrroles: Unique Drug Discoveries Based on Marine Natural Products. PubMed. Available from: [Link]

-

Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Topics in Medicinal Chemistry. Available from: [Link]

-

Protein Synthesis Inhibitors antibiotics animation video. YouTube. Available from: [Link]

-

(PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. Available from: [Link]

-

Pyrrolnitrin in Pseudomonas chlororaphis Strain AFS009 Metabolites Reduces Constitutive and Demethylation Inhibitor-Induced MfCYP51 Gene Expression in Monilinia fructicola. APS Journals. Available from: [Link]

-

Synthesis and in vitro study of redox properties of pyrrole and halogenated pyrrole derivatives. ResearchGate. Available from: [Link]

-

Nitropyrrole Natural Products: Isolation, Biosynthesis and Total Synthesis. PubMed. Available from: [Link]

-

Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. PubMed. Available from: [Link]

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1 H -pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. ResearchGate. Available from: [Link]